
4-(2-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O and its molecular weight is 338.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroimaging and Neuroreceptor Research
One prominent application of derivatives similar to 4-(2-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is in neuroimaging, particularly using PET (Positron Emission Tomography) tracers. Compounds like N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have shown promise as reversible, selective, and high-affinity 5-HT1A receptor antagonists. These compounds demonstrate significant brain uptake, slow clearance, and stability, making them suitable for in vivo quantification of 5-HT1A receptors, which are crucial in studying neuropsychiatric disorders (García et al., 2014).
Antimicrobial and Antiviral Research
Derivatives of piperazine, such as those synthesized from febuxostat with potent antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, are another significant area of application. These compounds, particularly those with substitutions at the phenyl ring, have shown promising biological activity, highlighting their potential in developing new antimicrobial and antiviral agents (Reddy et al., 2013).
Synthetic Methodologies and Chemical Synthesis
The microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has been explored, yielding compounds with various antimicrobial, antilipase, and antiurease activities. These methodologies not only provide new compounds for biological testing but also improve the efficiency and selectivity of chemical syntheses, contributing to the development of potential therapeutic agents (Başoğlu et al., 2013).
Drug Discovery and Development
The structure and synthetic routes of similar compounds have been studied for their potential as dopamine D3 receptor radioligands, offering insights into the development of new drugs targeting dopamine receptors, which are significant in various neurological and psychiatric conditions. Such research is crucial for understanding receptor-ligand interactions and for the development of targeted therapies (Gao et al., 2008).
HIV Research
Piperazine derivatives have also been explored as inhibitors of HIV-1 attachment, indicating their potential role in antiretroviral therapy. These studies are vital for understanding the mechanisms of viral attachment and entry, paving the way for new therapeutic strategies against HIV (Wang et al., 2009).
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-6-2-4-8-18(15)23-9-11-24(12-10-23)19(25)22-17-13-21-16-7-3-1-5-14(16)17/h1-8,13,21H,9-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSSTBNNEMNCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)
![{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B2866062.png)
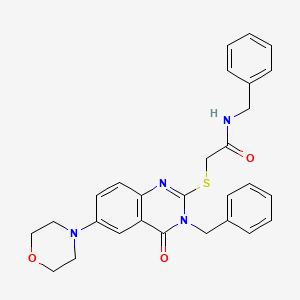
![5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione](/img/structure/B2866066.png)
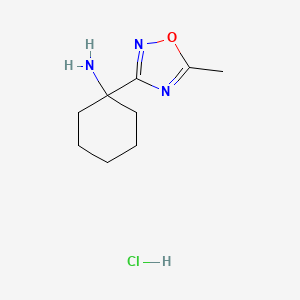
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)


![N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2866073.png)
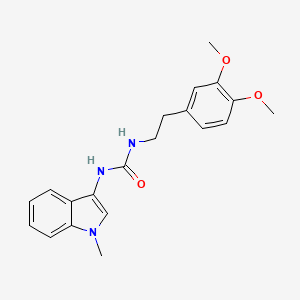
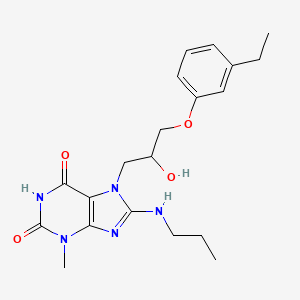
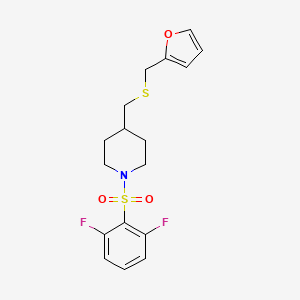
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866079.png)
![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)
